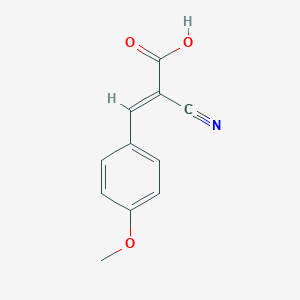

alpha-Cyano-4-methoxycinnamic acid

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHNRJDDHTZZDZ-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519-55-7 | |

| Record name | 1519-55-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Cyano-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of alpha-Cyano-4-methoxycinnamic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain alpha-Cyano-4-methoxycinnamic acid, a compound of interest for researchers, scientists, and professionals in drug development. The primary focus is on the widely utilized Knoevenagel condensation reaction, with a detailed exploration of various catalytic systems and reaction conditions. This document delves into the mechanistic underpinnings of these synthetic routes, offering field-proven insights into experimental choices and optimization strategies. Furthermore, this guide presents detailed, step-by-step protocols for the synthesis and purification of the target molecule. Alternative synthetic strategies, including the Heck and Wittig reactions, are also discussed as potential avenues for its preparation. The content is structured to provide a thorough understanding of the available synthetic methodologies, enabling informed decisions in a laboratory setting.

Introduction: The Significance of alpha-Cyano-4-methoxycinnamic Acid

alpha-Cyano-4-methoxycinnamic acid, a derivative of cinnamic acid, is a versatile organic compound with a molecular structure that lends itself to a variety of applications. Its structural analogue, alpha-cyano-4-hydroxycinnamic acid (CHCA), is a well-established matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides and proteins.[1][2] The methoxy substitution in the 4-position of the phenyl ring can modulate the electronic and physicochemical properties of the molecule, potentially influencing its performance as a MALDI matrix or its utility as a precursor in the synthesis of more complex molecules. Cinnamic acid and its derivatives are known to exhibit a range of pharmacological activities, making them important scaffolds in drug discovery.[3] This guide aims to provide a detailed technical resource for the synthesis of alpha-Cyano-4-methoxycinnamic acid, empowering researchers to efficiently produce this valuable compound for their specific applications.

The Knoevenagel Condensation: A Primary Synthetic Route

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and represents the most common and direct method for preparing alpha-Cyano-4-methoxycinnamic acid.[3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. For the synthesis of our target molecule, this entails the reaction between 4-methoxybenzaldehyde and a cyano-containing active methylene compound, typically cyanoacetic acid.

The general mechanism proceeds through the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the alpha,beta-unsaturated product, alpha-Cyano-4-methoxycinnamic acid. The choice of base and solvent system is critical and significantly influences the reaction rate and yield.

Catalytic Systems for the Knoevenagel Condensation

A variety of basic catalysts can be employed to facilitate the Knoevenagel condensation for the synthesis of alpha-Cyano-4-methoxycinnamic acid. The selection of the catalyst often depends on the desired reaction conditions, scalability, and environmental considerations.

A classic and effective catalytic system involves the use of piperidine, often in conjunction with a solvent such as pyridine or toluene.[3] Pyridine can act as both a solvent and a basic catalyst, while piperidine is a more potent basic catalyst. Toluene is a less hazardous solvent alternative to pyridine and can be used with a catalytic amount of piperidine.

-

Causality of Experimental Choice: The basicity of piperidine is sufficient to deprotonate cyanoacetic acid, initiating the condensation. Pyridine, while less basic, can still facilitate the reaction and acts as a good solvent for the reactants. The use of a Dean-Stark trap when using toluene as a solvent allows for the azeotropic removal of water, driving the reaction equilibrium towards the product.

Ammonium acetate in toluene is another effective catalytic system. In this case, the reaction is typically performed under reflux with a Dean-Stark trap to remove the water formed during the reaction.

-

Causality of Experimental Choice: Ammonium acetate is thought to generate ammonia and acetic acid in situ. The ammonia can act as a base to deprotonate the cyanoacetic acid, while the acetic acid can protonate the intermediate alkoxide. This system avoids the use of more hazardous amines like piperidine and pyridine.

For the synthesis of related cyanoacrylates from ethyl cyanoacetate, diisopropylethylammonium acetate (DIPEAc) has been shown to be an efficient catalyst, particularly in a non-polar solvent like hexane.[4] This suggests its potential applicability for the synthesis of alpha-Cyano-4-methoxycinnamic acid.

-

Causality of Experimental Choice: DIPEAc is a non-nucleophilic organic base that can effectively catalyze the Knoevenagel condensation. The use of a non-polar solvent like hexane can facilitate product precipitation and simplify the workup procedure. This system offers a milder and potentially more environmentally friendly alternative to traditional methods.

Experimental Protocols for Knoevenagel Condensation

The following protocols provide detailed step-by-step methodologies for the synthesis of alpha-Cyano-4-methoxycinnamic acid using different catalytic systems.

Protocol 1: Piperidine/Pyridine Catalysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzaldehyde (1.0 equivalent) and cyanoacetic acid (1.1 equivalents) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an excess of cold dilute hydrochloric acid to precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine and salts.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure alpha-Cyano-4-methoxycinnamic acid.[5]

Protocol 2: Ammonium Acetate/Toluene Catalysis

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-methoxybenzaldehyde (p-anisaldehyde, 60.7 ml), cyanoacetic acid (42.5 g), ammonium acetate (7.5 g), and toluene (390 ml).[6]

-

Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (approximately 9 ml) is collected.[6]

-

Workup and Precipitation: Cool the reaction mixture. The product will precipitate out of the solution.

-

Isolation: Filter the solid precipitate and wash it with 10% aqueous HCl.[6]

-

Purification: Further purify the crude product by recrystallization from ethanol.

Comparative Data for Knoevenagel Condensation

| Catalyst System | Solvent | Typical Yield | Reference |

| Piperidine/Pyridine | Pyridine | Good to Excellent | [3] |

| Ammonium Acetate | Toluene | Good | [6] |

| DIPEAc | Hexane | High (for cyanoacrylates) | [4] |

Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.

Alternative Synthetic Pathways

While the Knoevenagel condensation is the most direct route, other established synthetic methodologies in organic chemistry can be considered for the synthesis of alpha-Cyano-4-methoxycinnamic acid, particularly when specific starting materials are more readily available or when exploring different synthetic strategies.

The Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7] For the synthesis of alpha-Cyano-4-methoxycinnamic acid, this would likely involve the coupling of a 4-methoxyphenyl halide (e.g., 4-iodoanisole) with a cyano-substituted acrylic acid derivative. While a specific protocol for the target molecule is not prevalent, the general approach is outlined below.

-

Plausible Reactants: 4-iodoanisole and 2-cyanoacrylic acid.

-

Catalyst: A palladium(0) source, such as Pd(OAc)₂ with a phosphine ligand.

-

Base: An inorganic or organic base, such as Na₂CO₃ or Et₃N.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile.

Conceptual Workflow for Heck Reaction

Caption: Conceptual workflow for the Heck reaction synthesis.

The Wittig Reaction

The Wittig reaction is another fundamental method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium ylide (a Wittig reagent).[8][9] To synthesize alpha-Cyano-4-methoxycinnamic acid, 4-methoxybenzaldehyde would be reacted with a Wittig reagent containing a cyano and a carboxylate (or ester) group. A Horner-Wadsworth-Emmons (HWE) modification, which uses a phosphonate carbanion, is often preferred due to the easier removal of the phosphate byproduct.[10]

-

Plausible Reactants: 4-methoxybenzaldehyde and a cyano-stabilized phosphonium ylide or phosphonate ester.

-

Base: A suitable base to deprotonate the phosphonium salt or phosphonate ester, such as NaH, n-BuLi, or a milder base for HWE reagents.

-

Subsequent Hydrolysis: If an ester-containing ylide is used, a final hydrolysis step is required to obtain the carboxylic acid.

Conceptual Workflow for Wittig Reaction

Caption: Conceptual workflow for the Wittig reaction synthesis.

Purification and Characterization

Purification of the synthesized alpha-Cyano-4-methoxycinnamic acid is crucial to obtain a product of high purity suitable for its intended application.

Recrystallization

Recrystallization is the most common method for purifying the crude product. The choice of solvent is critical for effective purification. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should either be highly soluble or insoluble at all temperatures.

-

Ethanol: Ethanol is a frequently reported and effective solvent for the recrystallization of cinnamic acid derivatives.[5]

-

Methanol/Water: A mixed solvent system of methanol and water can also be effective. The crude product is dissolved in a minimal amount of hot methanol, and water is added dropwise until the solution becomes cloudy, followed by cooling to induce crystallization.[11]

-

Other Solvents: Other potential solvent systems for cinnamic acid derivatives include acetone/methanol and toluene/hexane.[12]

General Recrystallization Protocol:

-

Dissolve the crude alpha-Cyano-4-methoxycinnamic acid in a minimum amount of hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Characterization

The identity and purity of the synthesized alpha-Cyano-4-methoxycinnamic acid should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (C≡N, C=O, C=C, C-O).

-

Mass Spectrometry (MS): Determines the molecular weight of the compound.

Potential Applications

The primary anticipated application of alpha-Cyano-4-methoxycinnamic acid is as a matrix in MALDI mass spectrometry. The performance of a MALDI matrix is influenced by its ability to absorb laser energy, co-crystallize with the analyte, and facilitate analyte ionization. The substitution on the cinnamic acid core can significantly impact these properties.[13] For instance, the replacement of the hydroxyl group in CHCA with a chloro group has been shown to enhance sensitivity and peptide recovery in proteomic analyses.[12][13] It is plausible that the methoxy group in alpha-Cyano-4-methoxycinnamic acid could offer unique advantages in specific MALDI-MS applications.

Furthermore, the presence of multiple functional groups (carboxylic acid, nitrile, alkene, and methoxy-substituted phenyl ring) makes alpha-Cyano-4-methoxycinnamic acid a valuable intermediate for the synthesis of more complex organic molecules and potential pharmaceutical agents.

Conclusion

The synthesis of alpha-Cyano-4-methoxycinnamic acid is most reliably achieved through the Knoevenagel condensation of 4-methoxybenzaldehyde and cyanoacetic acid. This guide has detailed several effective catalytic systems for this transformation, including piperidine/pyridine, ammonium acetate/toluene, and potentially DIPEAc/hexane, providing a basis for procedural selection and optimization. While alternative pathways such as the Heck and Wittig reactions offer theoretical routes to the target molecule, the Knoevenagel condensation remains the most direct and well-documented method. Proper purification, primarily through recrystallization, is essential to obtain a high-purity product. The potential of alpha-Cyano-4-methoxycinnamic acid as a MALDI matrix and as a versatile synthetic intermediate underscores the importance of robust and efficient synthetic protocols. This guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this valuable compound.

References

-

The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. [Link]

-

Jaskolla, T. W., Lehmann, W. D., & Karas, M. (2008). 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences of the United States of America, 105(34), 12200–12205. [Link]

-

Gobom, J., Schuerenberg, M., Mueller, M., Theiss, D., Lehrach, H., & Nordhoff, E. (2001). alpha-Cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical chemistry, 73(3), 434–438. [Link]

-

Beasley, B. J., & Larsen, B. S. (2008). Evaluation of the new MALDI matrix 4-chloro-alpha-cyanocinnamic acid. Journal of the American Society for Mass Spectrometry, 19(7), 1017–1029. [Link]

-

SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

-

ACS Publications. (n.d.). α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics. [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

-

Semantic Scholar. (n.d.). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. [Link]

-

ResearchGate. (n.d.). Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions. [Link]

-

UW-Madison Chemistry. (n.d.). Chem 267. Recrystallization - Part 2. [Link]

-

PrepChem.com. (n.d.). Synthesis of α-Cyano-4-methoxycinnamic acid. [Link]

-

CDN. (2013, March 21). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. [Link]

-

ResearchGate. (n.d.). Activity of CAT-4 in the Heck reaction of a more concentrated solution...[Link]

-

bepress. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]

-

ResearchGate. (n.d.). Four cinnamic acid derivatives, trans-cinnamic acid (1),...[Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

-

Wikipedia. (n.d.). α-Cyano-4-hydroxycinnamic acid. [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. [Link]

-

Diva-Portal.org. (2022, January 4). Unprecedented catalyst activity and stability of Mizoroki-Heck reaction in a continuous packed. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. [Link]

-

University of California, Irvine. (n.d.). Solvent Free Wittig Reactions. [Link]

-

ResearchGate. (n.d.). Scheme 3 Three phase test of the Hiyama coupling of 4-iodoanisole with...[Link]

Sources

- 1. Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Characteristics of α-Cyano-4-methoxycinnamic Acid: A Technical Guide to Solvent Selection and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of α-Cyano-4-methoxycinnamic acid in various organic solvents. Recognizing the limited availability of direct quantitative data for this specific compound, this paper establishes a predictive framework based on fundamental chemical principles and draws expert comparisons with its extensively studied analogue, α-Cyano-4-hydroxycinnamic acid (α-CHCA). We delve into the molecular structure's influence on solubility, discuss the causality behind solvent selection for key applications, and provide a detailed, field-proven protocol for experimental solubility determination. This guide is intended to equip researchers, chemists, and formulation scientists with the necessary insights to effectively utilize α-Cyano-4-methoxycinnamic acid in their work.

Introduction: Understanding the Compound and its Context

α-Cyano-4-methoxycinnamic acid is a versatile cinnamic acid derivative with significant applications in organic synthesis and materials science.[1] Its structure, featuring a conjugated system, a carboxylic acid group, a cyano group, and a methoxy group, imparts useful properties such as excellent photostability, making it a valuable component in UV-absorbing agents for sunscreens and protective coatings.[1] Furthermore, it serves as a crucial intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[1]

A critical aspect of working with this compound is understanding its solubility, which dictates its utility in various processes, from reaction chemistry to formulation and thin-film deposition. This guide will explore its solubility profile, guided by its molecular structure and a comparative analysis with its close, well-documented relative, α-Cyano-4-hydroxycinnamic acid (α-CHCA or HCCA), a cornerstone matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[2][3]

The Structural Basis of Solubility: A Predictive Analysis

The principle of "like dissolves like" is the foundation for predicting solubility. A molecule's overall polarity, a balance between its polar and non-polar regions, determines its affinity for a given solvent.

-

Molecular Structure of α-Cyano-4-methoxycinnamic acid:

-

Polar Functional Groups: The molecule possesses several polar groups: the carboxylic acid (-COOH), the cyano (-C≡N), and the methoxy ether (-OCH₃). These groups can engage in dipole-dipole interactions and, in the case of the carboxylic acid, hydrogen bonding.

-

Non-Polar Region: The phenyl ring and the carbon-carbon double bond constitute the non-polar backbone of the molecule.

-

-

Comparative Analysis with α-CHCA: The primary structural difference between the topic compound and α-CHCA is the substitution at the 4-position of the phenyl ring: a methoxy (-OCH₃) group versus a hydroxyl (-OH) group. This single change has profound implications for solubility:

-

Hydrogen Bonding: The hydroxyl group in α-CHCA is a potent hydrogen bond donor and acceptor. The methoxy group in our target compound is only a hydrogen bond acceptor.

-

Polarity: The absence of the acidic proton on the oxygen significantly reduces the polarity and hydrogen-bonding capability of the methoxy compound compared to its hydroxy counterpart.

-

Expert Prediction: Based on this structural analysis, we can predict that α-Cyano-4-methoxycinnamic acid will exhibit lower solubility in highly polar, protic solvents (e.g., water, methanol) compared to α-CHCA. Conversely, its reduced polarity suggests enhanced solubility in moderately polar aprotic solvents (e.g., acetone, ethyl acetate) and potentially some non-polar solvents where α-CHCA is largely insoluble.

Solubility Profile in Organic Solvents

While specific quantitative solubility data for α-Cyano-4-methoxycinnamic acid is not widely published, the extensive data available for α-CHCA provides an invaluable benchmark for solvent system design. The following table summarizes the known solubility of α-CHCA, which can be used as a starting point for developing formulations for the methoxy analogue.

Table 1: Reported Solubility of α-Cyano-4-hydroxycinnamic acid (α-CHCA)

| Solvent | Solvent Class | Reported Solubility (mg/mL) | Reference |

| Methanol | Polar Protic (Alcohol) | 50 | [2][4] |

| Acetonitrile | Polar Aprotic | ~35 | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~30 - 200 | [5][6] |

| Dimethylformamide (DMF) | Polar Aprotic | ~30 | [5] |

| Ethanol | Polar Protic (Alcohol) | Soluble (50 mM) | [4] |

| Water | Polar Protic | ~6 (Sparingly Soluble) | [2][5] |

| 50% Acetonitrile / 0.1% TFA | Mixed | 10 | [4] |

Causality Behind Solvent Selection in Practice:

In applications like MALDI-MS, the choice of solvent is not merely about dissolution; it's about creating a homogenous solution of matrix and analyte that facilitates co-crystallization upon solvent evaporation.[2][7] This is why solvent mixtures are prevalent.

-

Acetonitrile/Water Mixtures: This is a common system for α-CHCA. Acetonitrile solubilizes the organic matrix, while water dissolves the peptide/protein analytes. The ratio is adjusted to ensure both components remain in solution before deposition.[4][8]

-

Addition of Acetone: Acetone can be added to solvent mixtures to increase the solubility of the matrix itself.[8]

-

Trifluoroacetic Acid (TFA): A small amount of TFA (typically 0.1%) is often included to improve analyte signals by ensuring peptides are fully protonated and to aid in matrix solubility.[4][8]

For α-Cyano-4-methoxycinnamic acid, a similar strategy using moderately polar solvents like acetone, ethyl acetate, or tetrahydrofuran (THF), potentially with a co-solvent like acetonitrile, would be a logical starting point for formulation development.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive quantitative data, an experimental determination is necessary. The saturation shake-flask method is the gold-standard for measuring thermodynamic solubility due to its reliability and direct measurement of equilibrium.[9][10]

Principle: An excess amount of the solid compound is agitated in the solvent of choice for a prolonged period until the solution reaches equilibrium (i.e., becomes saturated). After separating the undissolved solid, the concentration of the compound in the clear supernatant is measured, representing its solubility.[9][11]

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of α-Cyano-4-methoxycinnamic acid into a series of glass vials or flasks. An excess is confirmed by the visible presence of undissolved solid at the end of the experiment.

-

Pipette a precise volume of the chosen organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period. A minimum of 18-24 hours is standard, but the time to reach equilibrium can vary and should be validated.[11][12]

-

To validate equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.[9]

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.[10]

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particulates.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of α-Cyano-4-methoxycinnamic acid using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Self-Validating System: This protocol's trustworthiness is ensured by the inclusion of an equilibrium check. If concentrations at different time points are consistent, it validates that a true thermodynamic equilibrium was achieved.[9] The use of a calibration curve ensures the accuracy of the final quantification.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for the Shake-Flask method of solubility determination.

Conclusion

While direct, published quantitative solubility data for α-Cyano-4-methoxycinnamic acid is limited, a robust understanding of its solubility can be achieved through expert analysis of its molecular structure and comparison with its well-characterized analogue, α-CHCA. Its methoxy group renders it less polar than α-CHCA, suggesting higher solubility in moderately polar aprotic solvents and lower solubility in highly polar protic solvents. For drug development professionals and researchers requiring precise data, the provided shake-flask protocol offers a reliable and self-validating method for experimental determination. This guide provides both the theoretical framework and the practical tools necessary for the effective and informed use of α-Cyano-4-methoxycinnamic acid across its various scientific and industrial applications.

References

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Bruker. (n.d.). a-Cyano-4-hydroxycinnamic acid, 1g. Retrieved from [Link]

-

Vorm, O., Roepstorff, P., & Mann, M. (1994). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. PubMed. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Harvard University. (n.d.). Matrix Recipes | Harvard Center for Mass Spectrometry. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Faculty of Science, Universiti Teknologi Malaysia. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Calvano, C. D., et al. (2012). Aniline/ α -cyano-4-hydroxycinnamic acid is a highly versatile ionic liquid for matrix-assisted laser desorption/ionization mass spectrometry. ResearchGate. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Hoggard, J. C., & H-J, H. (2016). Microscale Solubility Measurements of Matrix-Assisted Laser Desorption-Ionization (MALDI) Matrices Using Attenuated Total Reflection (ATR) Fourier Transform Infrared Spectroscopy (FT-IR) Coupled with Partial Least Squares (PLS) Analysis. PubMed. Retrieved from [Link]

-

Glomme, A., & März, J. (2005). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. store.bruker.com [store.bruker.com]

- 4. a-Cyano-4-hydroxycinnamic acid 99 28166-41-8 [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

Methodological & Application

Mastering MALDI: An Application and Protocol Guide to α-Cyano-4-hydroxycinnamic Acid (CHCA) Matrix Preparation

Introduction: The Central Role of the Matrix in MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone technology for the analysis of a vast array of molecules, from small peptides to large proteins and polymers.[1][2] Its power lies in its ability to generate gas-phase ions from large, non-volatile, and fragile molecules with minimal fragmentation.[1][2] The success of any MALDI experiment, however, is critically dependent on the selection and preparation of the matrix.

The matrix is a small, organic molecule that co-crystallizes with the analyte. Its primary functions are to absorb the energy from the pulsed laser, transfer this energy to the analyte to promote desorption and ionization, and donate a proton to the analyte, enabling its detection.[2] Among the handful of workhorse matrices, α-Cyano-4-hydroxycinnamic acid (CHCA) has established itself as the "gold standard" for the analysis of peptides and smaller proteins, typically those under 30 kDa.[3][4] Its strong absorption at the 337 nm wavelength of nitrogen lasers, coupled with its acidic nature, makes it exceptionally efficient for ionizing tryptic digests and synthetic peptides.[3][5]

This guide provides an in-depth exploration of CHCA, from the fundamental science of its function to detailed, field-proven protocols for its preparation, empowering researchers to achieve high-quality, reproducible results.

Mechanism of Action: Co-crystallization and Proton Transfer

The MALDI process is a complex, multi-step event initiated in a fraction of a second. Understanding the role of CHCA within this process is key to optimizing experimental outcomes.

-

Sample Preparation & Co-crystallization: The analyte is mixed with a vast molar excess of the CHCA matrix solution (typically 1,000:1 to 10,000:1).[4] As the solvents evaporate, the analyte molecules become embedded within the growing crystalline lattice of the CHCA. The choice of volatile solvents is crucial to facilitate this rapid and uniform co-crystallization process.[4]

-

Laser Irradiation & Desorption: A high-intensity, pulsed laser (commonly a 337 nm nitrogen laser) irradiates the crystalline spot. The CHCA molecules, possessing a strong chromophore for this wavelength, absorb the bulk of the laser energy.[2] This rapid energy deposition causes the matrix to vaporize, carrying the embedded analyte molecules into the gas phase in a process known as "soft" desorption.

-

Ionization in the Plume: In the dense gas plume created just above the target surface, a series of complex chemical reactions occurs. CHCA, being a carboxylic acid, is readily protonated. These protonated matrix ions, [CHCA+H]+, act as efficient proton donors. Through gas-phase collisions, they transfer a proton to the analyte molecules (A), generating the protonated analyte ions [A+H]+ that are subsequently accelerated into the mass analyzer.[5] The efficiency of this proton transfer is a key reason for CHCA's success with peptides, which typically contain basic residues like arginine and lysine that are readily protonated.

Caption: The MALDI ionization workflow using CHCA matrix.

Core Protocols: Preparing CHCA Matrix and Sample Plates

The quality of a MALDI spectrum is a direct reflection of the quality of the sample spot. The following section details reagent preparation and the two most effective spotting techniques for CHCA.

Section 4.1: Reagent Preparation - The Foundation of Success

Meticulous preparation of stock solutions is paramount. Contaminants, even at trace levels, can lead to adduct peaks (e.g., sodium or potassium) and suppress analyte signals.

-

Purity: Always use the highest purity CHCA available (≥99.5%). Impurities can manifest as background noise and interfere with ionization. If CHCA powder appears mustard-yellow instead of a bright light yellow, it may indicate the presence of impurities, and recrystallization is recommended.[6]

-

Solvents: Use high-purity, HPLC-grade or better solvents. Water should be 18 MΩ Milli-Q grade or equivalent.[6]

-

Containers: Use vials free of plasticizers. It is good practice to rinse all vials with your solvent mixture before use to remove potential contaminants.[6]

Table 1: Common CHCA Solvent Systems

| Solvent System Name | Composition | Primary Use & Rationale |

| TA30 / TA50 | 30-50% Acetonitrile, 0.1% Trifluoroacetic Acid (TFA) in Water | General Purpose: The most common solvent system.[4] Acetonitrile (ACN) readily dissolves CHCA, while the aqueous component dissolves polar peptides. TFA aids in dissolving both matrix and analyte and provides a source of protons to facilitate ionization. |

| High Organic | 70-85% Acetonitrile, 0.1% TFA in Water | Hydrophobic Peptides: Higher ACN content improves the solubility of less polar peptides, ensuring better co-crystallization.[4][7][8] |

| Acetone Additive | 70% (50:50 ACN:Water w/ 0.1% TFA), 30% Acetone | Improved Solubility: Acetone can increase the solubility of CHCA, allowing for the preparation of more concentrated stock solutions.[9] |

| Ethanol/ACN Mix | 84% ACN, 13% Ethanol, 3% Water w/ 0.1% TFA | Homogeneous Crystals: This specific mixture is reported to produce a field of small, similarly-sized crystals, which is ideal for reproducibility and automated analysis.[3] |

Protocol: Standard CHCA Stock Solution (Saturated)

-

Add ~10 mg of high-purity CHCA to a 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of your chosen solvent system (e.g., 50% ACN / 0.1% TFA).

-

Vortex vigorously for at least 1 minute to create a saturated solution.[7][8] Not all of the CHCA will dissolve.

-

Centrifuge the tube for 30-60 seconds to pellet the undissolved solid.[4]

-

Carefully transfer the supernatant (the clear liquid) to a fresh, clean, light-protected tube. This is your working saturated matrix solution.

-

Expert Insight: Prepare CHCA solutions fresh daily for best results.[4] The solution can be stored at 2-8°C for a few days, but signal quality may degrade over time.[3] Protect the solution from light to prevent photochemical degradation.[3]

Section 4.2: The Dried Droplet Method - The Workhorse Technique

This is the most common, straightforward, and robust method for routine analysis of peptides.

-

Principle: A small volume of a homogenous mixture of matrix and analyte solution is deposited on the target plate and allowed to air dry. As the solvent evaporates, the matrix and analyte co-crystallize.

-

Best For: Peptide mass fingerprinting (PMF), purity checks, and general peptide analysis.

Experimental Protocol: Dried Droplet

-

Analyte Preparation: Dissolve your peptide sample to a concentration of approximately 1-10 pmol/µL in a solvent compatible with your matrix solution (e.g., 0.1% TFA in water or a low percentage of ACN).

-

Mixing: In a separate tube, combine the matrix solution and analyte solution. A 1:1 volume ratio is a common starting point.[4] However, the optimal matrix-to-analyte ratio can vary and may require optimization.

-

Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.[7][8]

-

Drying: Allow the spot to air dry completely at room temperature. This can take 5-15 minutes. Avoid heating or blowing on the spot, as rapid evaporation can lead to poorly formed, large crystals which yield lower-quality spectra.

-

Analysis: Once dry, the plate is ready to be loaded into the mass spectrometer.

Caption: Workflow for the Dried Droplet sample preparation method.

Section 4.3: The Two-Layer (Thin-Layer) Method - For Enhanced Performance

This method provides significant advantages over the dried droplet technique, particularly for samples containing impurities like salts or for achieving higher sensitivity.

-

Principle: A very thin "seed layer" of fine CHCA crystals is created on the target plate first. The analyte solution is then applied on top of this layer. The pre-formed crystals act as nucleation sites, promoting rapid, uniform crystallization of the analyte with the matrix while impurities are often excluded and can be washed away.

-

Advantages:

-

Higher Salt Tolerance: Impurities tend to remain in the analyte solution and do not get incorporated into the crystal lattice, allowing for an optional washing step.[10][11]

-

Improved Resolution & Sensitivity: The resulting spot consists of a microcrystalline surface that is more homogenous, leading to better shot-to-shot reproducibility and often improved signal intensity.[7][10][11]

-

Spatial Uniformity: Creates a more even spot, which is ideal for automated data acquisition and MALDI imaging.[10][11]

-

Experimental Protocol: Two-Layer (Thin-Layer)

-

Prepare Seed Layer Solution:

-

Create the Seed Layer:

-

Apply Analyte:

-

Spot 0.5 - 1.0 µL of the prepared analyte solution directly onto the seed layer.

-

Allow the analyte spot to air dry completely.

-

-

(Optional) Washing Step:

-

For samples with high salt or buffer content, gently apply 1 µL of cold, deionized water onto the dried spot for 1-2 seconds.

-

Carefully pipette the water droplet off. Do not aspirate the crystals. This removes soluble impurities. Allow the spot to dry again completely.

-

-

Analysis: The plate is now ready for analysis.

Caption: Workflow for the Two-Layer (Thin-Layer) sample preparation method.

Troubleshooting and Best Practices

Even with robust protocols, challenges can arise. This section addresses common issues encountered during CHCA matrix preparation and analysis.

Table 2: MALDI Troubleshooting Guide for CHCA Matrix

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Signal or Very Weak Signal | Analyte concentration is too low: The amount of analyte is below the instrument's detection limit. | Prepare a more concentrated analyte solution. Perform a serial dilution to find the optimal concentration. |

| Ion Suppression: The analyte signal is being suppressed by high concentrations of salts, detergents, or an incorrect matrix-to-analyte ratio.[13][14] | Use the Two-Layer method with a washing step to remove contaminants.[15] Optimize the matrix-to-analyte ratio; sometimes less analyte yields a better signal.[4] | |

| Poor Co-crystallization: The analyte and matrix did not form a homogenous crystal, leading to "hot spots" that are missed by the laser. | Ensure both matrix and analyte are fully dissolved in a compatible solvent system before mixing. Allow spots to dry slowly and evenly. | |

| Broad, Poorly Resolved Peaks | High Laser Fluence: Excessive laser power can cause fragmentation and broaden peaks. | Reduce the laser power to the minimum level required to obtain a stable signal. |

| In-Source Decay (ISD): Particularly for peptides, fragmentation can occur within the ion source after desorption. | Additives like ammonium salts can sometimes be added to the matrix solution to reduce ISD.[3] | |

| Non-homogenous Spot: Large, uneven crystals lead to ions being formed with a wide range of initial velocities, reducing resolution. | Use the Two-Layer method to create a more uniform crystal bed.[10][11] Try the Ethanol/ACN solvent mix known to produce smaller, more uniform crystals.[3] | |

| Excessive Matrix Signals | Matrix-to-Analyte Ratio Too High: The spectrum is dominated by matrix clusters and adducts, obscuring the low-mass range. | Decrease the matrix concentration or increase the analyte concentration. This is a common issue when searching for very low-mass analytes. |

| Matrix Purity: Impure matrix can lead to a variety of adduct peaks (e.g., [CHCA+Na]+, [CHCA+K]+).[7] | Use high-purity CHCA.[7] If adducts persist, ensure sample cleanliness and consider using the Two-Layer method with washing. | |

| Inconsistent Results / Poor Reproducibility | Spot Heterogeneity (The "Sweet Spot" Problem): With the Dried Droplet method, analyte concentration can vary across the spot, leading to inconsistent signals depending on where the laser fires.[16] | The Two-Layer method is specifically designed to overcome this by creating a more uniform spotting surface.[10][11] |

| Matrix Solution Degradation: Old or improperly stored matrix solution can lead to poor performance. | Always prepare CHCA matrix solution fresh daily for optimal, reproducible results.[4] |

Summary and Conclusion

α-Cyano-4-hydroxycinnamic acid is a powerful and versatile matrix for the MALDI-MS analysis of peptides and small proteins. Achieving high-quality data is not merely about choosing the right matrix but mastering its preparation. By understanding the underlying principles of co-crystallization and ionization, researchers can make informed decisions about protocol selection. The workhorse Dried Droplet method offers simplicity and speed for routine analyses, while the more advanced Two-Layer method provides superior performance, sensitivity, and tolerance to contaminants. Careful attention to reagent purity, solvent selection, and spotting technique, as detailed in this guide, will empower researchers to overcome common challenges and unlock the full analytical potential of their MALDI-TOF mass spectrometer.

References

-

Sample preparation strategies in MALDI. (n.d.). MassTech. Retrieved January 26, 2026, from [Link]

-

MALDI-TOF Sample Preparation. (n.d.). University of Washington. Retrieved January 26, 2026, from [Link]

-

Fenyo, D., Wang, Q., DeGrasse, J. A., Padovan, J. C., Cadene, M., & Chait, B. T. (2007). MALDI Sample Preparation: the Ultra Thin Layer Method. Journal of visualized experiments : JoVE, (7), 192. [Link]

-

Fenyo, D., Wang, Q., DeGrasse, J. A., Padovan, J. C., Cadene, M., & Chait, B. T. (2007). MALDI Sample Preparation: the Ultra Thin Layer Method. Journal of visualized experiments : JoVE, (7), 192. [Link]

-

MALDI-TOF Sample Preparation: Does Matrix Purity Really Matter?. (2004). Waters Corporation. Retrieved January 26, 2026, from [Link]

-

Jaskolla, T. W., Karas, M., & Havener, J. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(35), 12752-12757. [Link]

-

MALDI SAMPLE PREPARATION. (2005, October 18). USDA ARS. Retrieved January 26, 2026, from [Link]

-

MALDI Sample Preparation: The Ultra Thin Layer Method l Protocol Preview. (2022, May 20). JoVE. [Link]

-

Matrix Recipes. (n.d.). Harvard University, Center for Mass Spectrometry. Retrieved January 26, 2026, from [Link]

-

Massoudifarid, M. (2021). I want to performe MALDI-TOF MS for bacterial identification... [Forum post]. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Knochenmuss, R. (2021). An Introduction to MALDI Ionization Mechanisms for Users of Mass Spectrometry Imaging. In Mass Spectrometry Imaging of Small Molecules (pp. 1-32). Royal Society of Chemistry. [Link]

-

Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). GMI, Inc. Retrieved January 26, 2026, from [Link]

-

Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(7), 636-642. [Link]

-

Matrix-assisted laser desorption/ionization. (2023, December 29). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Jaskolla, T. W., Karas, M., Roth, K., & Havener, J. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(35), 12752–12757. [Link]

-

User Guide for Mass Spectrometry Finger Printing Technique. (n.d.). University of Arizona. Retrieved January 26, 2026, from [Link]

-

Matrix-assisted laser desorption/ionization. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

- 1. rknochenmuss.ch [rknochenmuss.ch]

- 2. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 5. youtube.com [youtube.com]

- 6. ars.usda.gov [ars.usda.gov]

- 7. waters.com [waters.com]

- 8. proteochem.com [proteochem.com]

- 9. Characterizing and Alleviating Ion Suppression Effects in Atmospheric Pressure Matrix-Assisted Laser Desorption/Ionization (AP-MALDI) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. gmi-inc.com [gmi-inc.com]

- 14. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 16. fenyolab.org [fenyolab.org]

Application Notes & Protocols: Mastering the Preparation of α-Cyano-4-methoxycinnamic Acid (CHCA) Stock Solutions for High-Fidelity Proteomics

Authored by: A Senior Application Scientist

Abstract

The quality of data in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is fundamentally dependent on the meticulous preparation of the matrix solution. Alpha-Cyano-4-methoxycinnamic acid (CHCA), often referred to as alpha-cyano-4-hydroxycinnamic acid, remains a cornerstone matrix for the analysis of peptides and smaller proteins (<10 kDa) due to its strong UV absorption at 337 nm and its propensity to form fine, homogenous crystals. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for preparing robust and reliable CHCA stock solutions. We will move beyond simple recipes to explain the causality behind solvent selection, concentration choices, and handling procedures to ensure reproducibility and high-quality spectral data in proteomics workflows.

The Scientific Foundation of CHCA Matrix Preparation

The primary role of a MALDI matrix is to co-crystallize with an analyte, absorb the energy from the laser, and facilitate the gentle ionization of the analyte molecules. The success of this process hinges on the physicochemical properties of the matrix and its interaction with the chosen solvents and the analyte itself.

1.1. The Critical Role of Solvents and Solubility

CHCA is a hydrophobic molecule with relatively high solubility in organic solvents like acetonitrile (ACN) and methanol, and moderate solubility in water. A typical solvent system is a binary mixture of an organic solvent and an aqueous component, often acidified with trifluoroacetic acid (TFA).

-

Acetonitrile (ACN): A polar aprotic solvent, ACN is highly effective at dissolving CHCA (solubility of ~35 mg/mL). It promotes the formation of the fine, needle-like crystals that are ideal for MALDI.

-

Water (HPLC-grade): The aqueous component is crucial for dissolving the peptide analytes and ensuring their compatibility with the matrix solution.

-

Trifluoroacetic Acid (TFA): Typically added at a concentration of 0.1%, TFA serves two purposes. First, it acidifies the solution, which significantly improves the solubility of CHCA. Second, it provides a source of protons (H+), which aids in the ionization of peptides during the MALDI process, enhancing signal intensity.

-

Acetone: In some protocols, acetone is added to further increase the solubility of CHCA, ensuring a more concentrated and stable solution can be prepared.[1]

The ratio of these components is critical. A common starting point is a 50:50 (v/v) mixture of ACN and water with 0.1% TFA.[1][2] This ratio balances the need to dissolve the hydrophobic matrix while maintaining a suitable environment for the hydrophilic peptide analytes.

1.2. Purity, Stability, and Storage: The Pillars of Reproducibility

The chemical integrity of your CHCA stock solution is paramount.

-

Purity: Always use the highest purity, recrystallized CHCA and HPLC-grade solvents. Impurities can introduce extraneous peaks into the mass spectrum, complicating data analysis and potentially suppressing the signal of your target analytes.

-

Stability: CHCA solutions have limited stability. They are susceptible to degradation, particularly when exposed to light.[3] For this reason, it is strongly recommended to prepare fresh solutions for each experiment.[1] If storage is necessary, solutions can be kept for a few days refrigerated (2-8°C) in a dark, non-transparent vial.[3][4] Aqueous solutions, in particular, should not be stored for more than one day.[5]

-

Handling: Solid CHCA is a yellow powder.[6] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[7][8][9] Handling should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7][8][9]

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for the preparation of CHCA solutions.

Table 1: CHCA Solubility in Common Solvents

| Solvent | Approximate Solubility | Reference |

|---|---|---|

| Acetonitrile | ~35 mg/mL | |

| Methanol | ~50 mg/mL | |

| DMSO | ~30 mg/mL | [5] |

| Dimethylformamide | ~30 mg/mL | [5] |

| Water | ~6 mg/mL | |

Table 2: Common Solvent Systems for CHCA Stock Solutions

| Solvent System Composition (v/v/v) | Typical Application | Key Characteristics |

|---|---|---|

| 50% ACN / 50% Water / 0.1% TFA | General peptide analysis, tryptic digests | The most common and versatile formulation. Balances matrix solubility and sample compatibility.[2][10] |

| 70% ACN / 30% Water / 0.1% TFA | More hydrophobic peptides | Higher organic content can improve co-crystallization with hydrophobic analytes. |

| IPA / ACN / Acetone / 0.1% TFA (2:7:7:2) | NanoLC-MALDI applications | Optimized for concentrating nanoLC eluates and improving signal homogeneity.[11] |

| Ethanol / ACN / Water | General peptide analysis | Ethanol can be substituted for ACN, offering slightly different crystallization properties.[3] |

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing CHCA stock solutions. The choice between a defined concentration and a saturated solution depends on the specific application and user preference. Saturated solutions are quick to prepare, while solutions of a defined concentration offer greater day-to-day reproducibility.

Protocol 1: Standard CHCA Stock Solution (10 mg/mL)

This protocol creates a solution with a known, reproducible concentration, ideal for quantitative and routine analyses.

Materials:

-

α-Cyano-4-methoxycinnamic acid (CHCA), high purity

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water (e.g., Milli-Q or equivalent), proteomics grade

-

Trifluoroacetic acid (TFA), sequencing grade

-

1.5 mL non-transparent microcentrifuge tubes

-

Vortex mixer

-

Sonicator bath

-

Calibrated micropipettes

Procedure:

-

Weighing: Accurately weigh 10 mg of high-purity CHCA powder and transfer it into a fresh 1.5 mL non-transparent microcentrifuge tube.

-

Solvent Preparation: Prepare the solvent mixture by combining 500 µL of ACN, 500 µL of ultrapure water, and 1 µL of TFA.

-

Dissolution: Add the 1 mL of the prepared solvent mixture to the tube containing the CHCA powder.

-

Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.[12]

-

Sonication (Causality): Place the tube in a sonicator bath for 5-10 minutes. Sonication uses high-frequency sound waves to create micro-agitations in the liquid, which is highly effective at breaking up small clumps of powder and ensuring the CHCA is fully dissolved and the solution is homogenous.

-

Clarification: Centrifuge the tube at high speed (e.g., 14,000 x g) for 30-60 seconds to pellet any undissolved particulates.[12]

-

Final Solution: Carefully transfer the supernatant to a new, clearly labeled, non-transparent tube. This is your final 10 mg/mL CHCA stock solution.

-

Storage: Use the solution immediately for the best results. If necessary, store at 2-8°C for no more than 3 days, protected from light.[3]

Protocol 2: Saturated CHCA Stock Solution

This method is fast and ensures the maximum possible concentration of CHCA is in solution, which can be advantageous for low-concentration samples.

Materials:

-

Same as Protocol 1.

Procedure:

-

Adding Reagents: Add approximately 10 mg of CHCA to a 1.5 mL non-transparent microcentrifuge tube. The exact amount is less critical than in Protocol 1, as long as it's in excess. Add 1 mL of the solvent mixture (e.g., 50% ACN / 50% Water / 0.1% TFA).[10]

-

Saturation: Vortex vigorously for at least 2 minutes.[1][10] You should observe that not all of the CHCA powder has dissolved; a small pellet of solid material at the bottom is expected and desired, as it indicates the solution is saturated.

-

Settling/Centrifugation: Allow the tube to stand vertically for 15 minutes for the undissolved material to settle, or centrifuge the tube at high speed for 1-2 minutes to pellet the excess solid.[3][10]

-

Supernatant Transfer: Carefully pipette the clear supernatant into a new, clean tube, being careful not to disturb the pellet of undissolved CHCA.[3] This supernatant is your working saturated CHCA solution.

-

Usage: This solution should be prepared fresh daily.[1]

Protocol 3: CHCA with Additive for Phosphopeptide Analysis

The analysis of phosphopeptides can be challenging due to signal suppression. The addition of ammonium salts, such as diammonium hydrogen phosphate or ammonium phosphate, can significantly enhance signal intensity and suppress the formation of matrix clusters.[13]

Materials:

-

Same as Protocol 1

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄) or Monoammonium phosphate (NH₄H₂PO₄)

Procedure:

-

Prepare Additive Stock: Create a 10 mM stock solution of ammonium phosphate in ultrapure water.

-

Prepare CHCA Solution: Follow steps 1-3 of Protocol 1, but use a modified solvent. For a 1 mL final volume, combine 5 mg of CHCA with 950 µL of the standard solvent mixture (50% ACN / 50% Water / 0.1% TFA) and 50 µL of the 10 mM ammonium phosphate stock.[12]

-

Mix and Clarify: Proceed with steps 4-7 from Protocol 1 (Vortex, Sonicate, Centrifuge, Transfer Supernatant). The resulting solution is optimized for the analysis of phosphopeptides.

Visualization of Workflows

Visualizing the protocol and its place in the broader experimental context can aid in understanding and execution.

Caption: Workflow for preparing a standard 10 mg/mL CHCA stock solution.

Caption: Overview of a typical MALDI-MS experiment workflow.

Conclusion: From Preparation to Publication-Quality Data

The careful and consistent preparation of α-Cyano-4-methoxycinnamic acid stock solutions is a non-negotiable prerequisite for high-quality, reproducible proteomics data. By understanding the chemical principles behind solvent choice, the importance of reagent purity, and the finite stability of the final solution, researchers can mitigate variability and enhance the sensitivity of their MALDI-MS analyses. The protocols outlined in this document provide a robust framework for both routine and specialized applications, empowering scientists to generate reliable data for discovery and development.

References

-

ResearchGate Discussion on MALDI-TOF MS Matrix Solution Preparation. (2021). ResearchGate. Retrieved from [Link]

-

MALDI Sample Preparation Guide. (2005). Biopolymer Mass Spectrometry, ERRC, ARS, USDA. Retrieved from [Link]

-

Matrix Recipes. Harvard Center for Mass Spectrometry. Retrieved from [Link]

-

Sample preparation strategies in MALDI. MassTech. Retrieved from [Link]

-

The comparison of CHCA solvent compositions for improving LC-MALDI performance. (2017). PLoS ONE. Retrieved from [Link]

-

Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. PubMed. Retrieved from [Link]

-

Recovery of Chinese hamster ovary host cell proteins for proteomic analysis. SciSpace. Retrieved from [Link]

-

α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics. ResearchGate. Retrieved from [Link]

-

Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

α-Cyano-4-hydroxycinnamic acid. Wikipedia. Retrieved from [Link]

-

An Investigation of Plasma Collection, Stabilization, and Storage Procedures for Proteomic Analysis of Clinical Samples. ResearchGate. Retrieved from [Link]

-

Alpha-Cyano-4-hydroxycinnamic Acid (HCCA) Material Safety Data Sheet (MSDS). Charles River Laboratories. Retrieved from [Link]

-

Stability-based approaches in chemoproteomics. Biochemical Society Transactions. Retrieved from [Link]

Sources

- 1. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 4. ALPHA-CYANO-4-HYDROXYCINNAMIC ACID | 28166-41-8 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. criver.com [criver.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. proteochem.com [proteochem.com]

- 11. The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ars.usda.gov [ars.usda.gov]

- 13. Sci-Hub. Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry / Analytical Chemistry, 2004 [sci-hub.kr]

Application Note: Spatially Resolved Molecular Profiling of Tissues using α-Cyano-4-hydroxycinnamic Acid in MALDI Imaging Mass Spectrometry

Abstract

This document provides a comprehensive technical guide for the application of α-Cyano-4-hydroxycinnamic acid (CHCA) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS). Tailored for researchers, scientists, and drug development professionals, this guide details the fundamental principles, step-by-step protocols, and expert insights necessary for obtaining high-quality, spatially resolved molecular data from tissue sections. We cover critical aspects from tissue preparation to advanced matrix application techniques, emphasizing the rationale behind each step to ensure robust and reproducible results for the analysis of peptides, small molecule drugs, and other analytes.

Introduction to MALDI Imaging and the Role of CHCA

MALDI Imaging Mass Spectrometry (IMS) is a powerful molecular imaging technique that maps the spatial distribution of a wide range of molecules—from endogenous peptides and lipids to exogenous drug compounds—directly in tissue sections, without the need for target-specific labels. The success of a MALDI IMS experiment is critically dependent on the selection and application of a suitable matrix. The matrix is a small, organic molecule that co-crystallizes with the analytes of interest and absorbs energy from the MALDI laser, facilitating the "soft" desorption and ionization of the analyte molecules.

α-Cyano-4-hydroxycinnamic acid (CHCA) is one of the most widely used and versatile MALDI matrices, particularly for the analysis of peptides and small molecules under 10 kDa.[1] Its enduring popularity stems from its strong ultraviolet (UV) absorbance at the wavelengths of common MALDI lasers (e.g., 337 nm nitrogen lasers and 355 nm Nd:YAG lasers), its ability to form fine, homogenous crystals, and its effectiveness in promoting analyte ionization.[1][2]

This guide will walk through the entire workflow, providing both the "how" and the "why" to empower users to not only follow a protocol but also to intelligently troubleshoot and adapt it to their specific research needs.

Principles and Mechanism

The MALDI Process with CHCA

The fundamental role of the CHCA matrix is to absorb the laser energy and transfer it to the analyte, leading to desorption and ionization while minimizing fragmentation.

-

Energy Absorption: CHCA possesses a chromophore that strongly absorbs UV light at 337 nm and 355 nm.[1][2]

-

Co-crystallization: During matrix application, the CHCA solution dissolves and extracts analytes from the tissue surface. As the solvent evaporates, the matrix and analyte molecules co-crystallize, forming a solid solution where analyte molecules are embedded within a vast excess of matrix molecules.

-

Desorption/Ionization: A pulsed laser is fired at the sample surface. The CHCA matrix absorbs this energy, leading to a rapid expansion and sublimation of the matrix-analyte crystal lattice into the gas phase.

-

Ionization: In the dense plume of desorbed material, proton transfer reactions occur. CHCA is an acidic molecule and a good proton donor. In positive-ion mode, protonated matrix molecules transfer a proton to the analyte molecules ([M+H]⁺), which are then accelerated into the mass analyzer.

Caption: The MALDI-TOF Workflow using CHCA matrix.

Detailed Protocols and Methodologies

A successful MALDI imaging experiment is a chain of well-executed steps. Each link in this chain, from tissue collection to data acquisition, is critical for the final outcome.

PART 1: Tissue Preparation and Sectioning

The goal of this stage is to obtain a thin, uniform tissue section that preserves both the morphology and the molecular integrity of the sample.

Scientist's Note: Proper tissue handling is paramount. For many analytes, especially peptides and metabolites, enzymatic degradation can occur rapidly after collection. Snap-freezing is the gold standard for quenching metabolic and degradation processes.[3]

Protocol: Cryosectioning Fresh-Frozen Tissue

-

Tissue Collection: Excise the tissue of interest and immediately snap-freeze in liquid nitrogen or on a bed of dry ice. Store at -80°C until sectioning. Avoid freeze-thaw cycles.

-

Cryostat Equilibration: Bring the frozen tissue block to the cryostat cutting temperature (typically -15°C to -20°C) for at least 30 minutes to ensure uniform temperature.

-

Sectioning: Cut tissue sections at a thickness of 8-12 µm.[4] Thinner sections can improve signal-to-noise, but may be fragile, while thicker sections can lead to reduced signal intensity.

-

Thaw-Mounting: Mount the tissue section onto a conductive MALDI target slide (e.g., ITO-coated glass). This is a critical step; allow the tissue to gently thaw and adhere to the slide without wrinkles or bubbles.

-

Storage: Store the mounted sections in a desiccator at -80°C until matrix application.

Caption: Workflow for tissue preparation and cryosectioning.

PART 2: CHCA Matrix Preparation

The composition of the CHCA matrix solution is tailored to the analyte class of interest. The choice of solvents affects matrix solubility, crystal formation, and analyte extraction efficiency.

Scientist's Note: High-purity reagents are essential. Contaminants in the matrix or solvents can introduce interfering peaks in the low mass range. For best results, use HPLC-grade solvents and high-purity (>99%) CHCA. Some protocols recommend recrystallizing the matrix to further remove impurities.[5] Matrix solutions should be prepared fresh daily to ensure consistency.[6][7]

Recommended CHCA Formulations

| Target Analyte Class | CHCA Concentration | Solvent System | Purpose of Components |

| Peptides & Proteins (<10 kDa) | 7-10 mg/mL | 50% Acetonitrile (ACN), 49.9% Water, 0.1% Trifluoroacetic Acid (TFA)[2][8] | ACN: Solubilizes CHCA and peptides. Water: Controls evaporation rate. TFA: Acidifies the solution to promote protonation ([M+H]⁺) and improve signal in positive-ion mode.[6] |

| Small Molecule Drugs | 5-10 mg/mL | 70% Acetonitrile (ACN), 29.9% Water, 0.1% Trifluoroacetic Acid (TFA) | Higher ACN %: Enhances solubility of more hydrophobic small molecules. |

| Lipids (with salt adduct) | 10 mg/mL | 50% Acetonitrile (ACN), 50% Water + Potassium Citrate[9] | Potassium Salt: Promotes the formation of potassium adducts ([M+K]⁺), which can enhance lipid ionization efficiency.[9] |

Protocol: Preparing CHCA for Peptide Analysis

-

Weigh 10 mg of high-purity CHCA into a microcentrifuge tube.

-

Prepare the solvent mixture: In a separate vial, combine 500 µL of HPLC-grade acetonitrile, 499 µL of proteomics-grade water, and 1 µL of trifluoroacetic acid.

-

Add 1 mL of the solvent mixture to the CHCA.

-

Vortex vigorously for 1-2 minutes to create a saturated or near-saturated solution.[2]

-

Centrifuge the tube for 30-60 seconds to pellet any undissolved matrix.[6]

-

Carefully transfer the supernatant to a fresh, clean tube. This is your working matrix solution.

PART 3: Matrix Application

The goal of matrix application is to create a uniform layer of fine microcrystals covering the entire tissue section. This ensures consistent analyte extraction and ionization across the entire imaging area, which is crucial for generating high-quality ion images. Automated spraying is the preferred method for its reproducibility and ability to form small, homogeneous crystals.[10][11]

Automated Spraying (e.g., HTX TM-Sprayer, Shimadzu iMLayer)

Automated systems provide precise control over spray parameters, which is key to reproducibility.[12][13][14]

Scientist's Note: The key challenge in matrix spraying is balancing analyte extraction with delocalization. The solvent needs to penetrate the tissue to extract analytes, but if the surface remains wet for too long, analytes can diffuse laterally, blurring the final image.[12][15] Advanced sprayers use heated nitrogen gas or a heated nozzle to accelerate solvent evaporation, minimizing this delocalization effect.[10][12]

Protocol: Automated Spraying

-

Setup: Place the slide with the tissue section into the sprayer chamber. Ensure the correct matrix solution is loaded.

-

Parameter Optimization: The following are typical starting parameters. These should be optimized for your specific tissue type and analyte.

-

Execution: Run the automated program.

-

Post-Spraying: Once complete, carefully remove the slide and inspect the matrix coating under a microscope. It should appear as a uniform, slightly opaque film.

Caption: Comparison of primary matrix application methods.

Alternative Method: Sublimation

Sublimation is a solvent-free method where the matrix is heated under vacuum and deposits as a fine powder onto the tissue.[16] This can produce very small crystals, which is beneficial for high-resolution imaging.[11] However, because no solvent is used in the deposition, a subsequent recrystallization step (exposing the slide to solvent vapor) is often required to incorporate analytes into the matrix crystals.[17][18]

Data Acquisition and Analysis

Instrument Parameters:

-

Mass Range: Set a mass range appropriate for your target analytes (e.g., m/z 700-4000 for tryptic peptides).

-

Laser Power: Use the minimum laser power necessary to achieve good signal-to-noise. Excessive power can cause fragmentation and ion suppression.

-

Raster Size: The distance between laser spots. This defines the spatial resolution (pixel size) of your image. A smaller raster size yields higher resolution but increases acquisition time.

-

Calibration: Calibrate the instrument using a known standard mixture to ensure high mass accuracy. Matrix cluster ions can sometimes be used as an internal calibrant.[19]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Signal | - Insufficient matrix coverage.- Poor analyte extraction.- Laser power too low. | - Increase the number of spray coats.- Optimize solvent composition for better analyte solubility.- Gradually increase laser power. |

| Poor Spatial Resolution / Blurry Images | - Analyte delocalization during matrix application.- Large, uneven matrix crystals. | - Decrease spray flow rate or increase drying time/temperature.- Optimize spray parameters to promote smaller crystal growth.- Consider sublimation for higher resolution applications. |

| High Background Noise in Low Mass Range | - Impure matrix or solvents.- Matrix clusters interfering with low m/z analytes. | - Use high-purity CHCA and HPLC-grade solvents.- Consider using a different matrix (e.g., DHB) if target analytes are in the low mass region. |

| Inconsistent Signal Across Tissue | - Uneven matrix coating.- Uneven tissue section thickness. | - Ensure the sprayer provides a uniform coating.- Improve cryosectioning technique to maintain consistent thickness. |

References

-

MALDI-TOF Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

-

Sample preparation strategies in MALDI. (n.d.). MassTech Inc. Retrieved from [Link]

-

Garrett, T. J., et al. (2007). Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

-

Matrix Recipes. (n.d.). Harvard Center for Mass Spectrometry. Retrieved from [Link]

-

Gobom, J., et al. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical Chemistry. Retrieved from [Link]

-

TM-Sprayer. (n.d.). HTX Imaging. Retrieved from [Link]

-

Edwards, R. L., & Czaicki, N. L. (2019). A binary matrix for the rapid detection and characterization of small-molecule cardiovascular drugs by MALDI-MS and MS/MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Recrystallization of SA CHCA DHB. (n.d.). Vanderbilt University. Retrieved from [Link]

-

Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples. (2024). Molecules. Retrieved from [Link]

-

Tissue preparation for MALDI-MS imaging of protein and peptides. (2019). Methods in Molecular Biology. Retrieved from [Link]

-